

Spectroscopic Characterization of (R)-(-)-N-Benzyl-2-phenylglycinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(-)-N-Benzyl-2-phenylglycinol

Cat. No.: B082062

[Get Quote](#)

Introduction: The Structural Significance of a Chiral Amino Alcohol

(R)-(-)-N-Benzyl-2-phenylglycinol is a chiral amino alcohol of significant interest in synthetic organic chemistry. Its utility as a chiral auxiliary and a precursor for more complex molecules, such as α -amino phosphonic acids and optically pure β -substituted amines, necessitates unambiguous structural confirmation and purity assessment. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing the connectivity of its atoms, the nature of its functional groups, and confirming its overall structure.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize **(R)-(-)-N-Benzyl-2-phenylglycinol**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the expected spectral features and the experimental protocols designed to obtain high-fidelity data. The information presented herein is synthesized from foundational spectroscopic principles and data from analogous structures to provide a robust, representative profile for researchers and drug development professionals.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is the foundation for interpreting its spectra. Each unique chemical environment within the molecule will give rise to a distinct signal, and the interplay between these environments provides a complete structural picture.

Caption: Molecular structure of **(R)-(-)-N-Benzyl-2-phenylglycinol** with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C , we can map out the precise electronic environment of each atom.

^1H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: In ^1H NMR, the chemical shift (δ) of a proton is dictated by the electron density around it. Electron-withdrawing groups (like oxygen and nitrogen) "deshield" nearby protons, shifting their signals downfield (to a higher ppm). The splitting pattern (multiplicity) of a signal, governed by the $n+1$ rule, reveals the number of neighboring protons. For a molecule like **(R)-(-)-N-Benzyl-2-phenylglycinol**, the choice of solvent is critical. Deuterated chloroform (CDCl_3) is a common choice, but the labile protons on the alcohol (-OH) and amine (-NH) groups can exhibit broad signals or exchange with trace acidic impurities. Adding a drop of D_2O will cause these signals to disappear, a definitive method for their assignment.

Illustrative ^1H NMR Data (400 MHz, CDCl_3)

Atom Number(s)	Predicted			
	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H2, H3, H4, H5, H6	7.20 - 7.40	Multiplet (m)	5H	Phenyl group (from phenylglycinol)
H10, H11, H12, H13, H14	7.20 - 7.40	Multiplet (m)	5H	Phenyl group (from benzyl)
H7	~ 4.15	Doublet of Doublets (dd)	1H	Methine CH
H9 (2H)	~ 3.85	AB quartet	2H	Benzylic CH ₂
H15 (2H)	~ 3.70	Multiplet (m)	2H	Methylene CH ₂ OH
H8, -OH	2.0 - 3.5	Broad Singlet (br s)	2H	Amine and Hydroxyl protons (exchangeable)

Interpretation:

- **Aromatic Region (7.20 - 7.40 ppm):** The ten protons from the two distinct phenyl rings are not strictly equivalent. However, in a standard resolution spectrum, their chemical shifts are often very similar, leading to a complex, overlapping multiplet that integrates to 10 protons.
- **Methine Proton (H7, ~4.15 ppm):** This proton is attached to a carbon bearing both a phenyl group and the nitrogen atom. It is expected to be a doublet of doublets, split by the two diastereotopic protons of the adjacent methylene group (H15).
- **Benzylic Protons (H9, ~3.85 ppm):** The two protons of the benzylic CH₂ group are diastereotopic because they are adjacent to a chiral center (C7). This magnetic non-equivalence means they will have slightly different chemical shifts and will split each other, ideally appearing as a pair of doublets known as an AB quartet.

- Methylene Protons (H15, ~3.70 ppm): These protons, adjacent to the chiral center, are also diastereotopic. They are split by the methine proton (H7) and by each other, resulting in a complex multiplet.
- Exchangeable Protons (2.0 - 3.5 ppm): The N-H and O-H protons have variable chemical shifts that are highly dependent on concentration, temperature, and solvent. They often appear as broad singlets due to rapid chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons attached to heteroatoms are shifted significantly downfield. Quaternary carbons (those with no attached protons) typically show weaker signals. A standard ¹³C experiment is proton-decoupled, meaning each unique carbon atom appears as a single line.

Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

Atom Number	Predicted Chemical Shift (δ , ppm)	Assignment
C1, C10-C14 (ipso/aromatic)	127.0 - 141.0	Aromatic Carbons
C15	~ 66.0	Methylene CH ₂ OH
C7	~ 64.0	Methine CH
C9	~ 54.0	Benzylidene CH ₂

Interpretation:

- Aromatic Region (127.0 - 141.0 ppm): The signals for the twelve aromatic carbons will appear in this region. The two ipso-carbons (C1 and the benzyl ipso-carbon), which are directly attached to other groups, will have distinct shifts from the protonated aromatic carbons.
- Aliphatic Carbons: The three sp³-hybridized carbons appear upfield. The carbon of the CH₂OH group (C15) is shifted downfield due to the attached oxygen. The methine carbon

(C7) and the benzylic carbon (C9) are also deshielded by the adjacent nitrogen and aromatic rings.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. The key is to look for diagnostic peaks in specific regions of the spectrum. For instance, the O-H and N-H stretching region above 3000 cm^{-1} is highly informative. The sharpness and shape of the O-H stretch can indicate the degree of hydrogen bonding.

Illustrative IR Data (Thin Film/KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3300 - 3500	Broad, Medium	O-H Stretch	Alcohol (H-bonded)
~ 3350	Sharp, Medium	N-H Stretch	Secondary Amine
3020 - 3080	Medium	=C-H Stretch	Aromatic
2850 - 2960	Medium	C-H Stretch	Aliphatic (CH, CH_2)
1450 - 1600	Medium-Weak	C=C Stretch	Aromatic Ring
1000 - 1150	Strong	C-O Stretch	Alcohol
690 - 770	Strong	=C-H Bend	Monosubstituted Benzene

Interpretation:

- **O-H and N-H Region:** A broad absorption centered around 3300-3500 cm^{-1} is the hallmark of an alcohol's O-H stretch, broadened by hydrogen bonding. Superimposed on this, a sharper, less intense peak for the N-H stretch of the secondary amine is expected.
- **C-H Stretching Region:** Two distinct types of C-H stretches will be visible: the aromatic =C-H stretches appearing just above 3000 cm^{-1} , and the aliphatic C-H stretches from the CH and

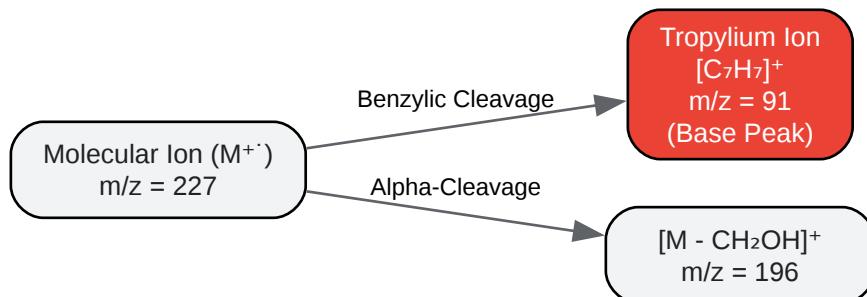
CH₂ groups appearing just below 3000 cm⁻¹.

- Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of signals, including the strong C-O stretch of the primary alcohol and the characteristic C=C stretching of the aromatic rings. The strong out-of-plane bending vibrations for monosubstituted benzene rings provide further confirmation of the structure.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺) and numerous fragment ions. The fragmentation process is not random; bonds tend to break at their weakest points and in ways that form stable carbocations or radicals. For **(R)-(-)-N-Benzyl-2-phenylglycinol**, the "Nitrogen Rule" is applicable: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Illustrative EI-MS Data


m/z (Mass-to-Charge Ratio)	Predicted Relative Intensity	Identity of Fragment
227	Low	[M] ⁺ (Molecular Ion)
196	Medium	[M - CH ₂ OH] ⁺
136	High	[C ₆ H ₅ CHNHCH ₂] ⁺
106	Medium	[C ₆ H ₅ CHNH ₂] ⁺
91	Base Peak (100%)	[C ₇ H ₇] ⁺ (Tropylium ion)

Interpretation:

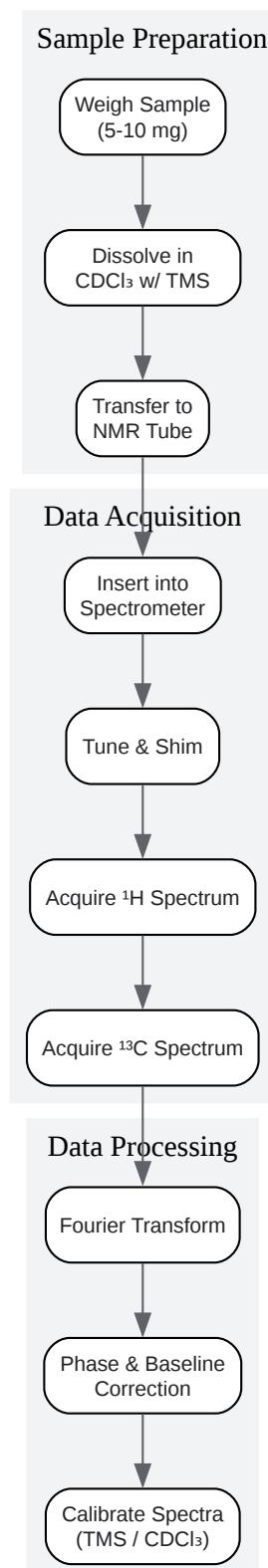
- Molecular Ion (m/z 227): The molecular ion peak confirms the molecular weight of the compound (C₁₅H₁₇NO = 227.30 g/mol). Its intensity is expected to be low due to the molecule's propensity to fragment.

- Alpha-Cleavage: The bonds adjacent to the nitrogen atom (alpha-cleavage) are prone to breaking. Cleavage of the C7-C15 bond results in the loss of a $\cdot\text{CH}_2\text{OH}$ radical (mass 31), giving a fragment at m/z 196.
- Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the benzylic carbon (C9) and the nitrogen atom to form the highly stable benzyl cation, which rearranges to the tropylium ion ($[\text{C}_7\text{H}_7]^+$). This fragment at m/z 91 is typically the most abundant ion (the base peak).
- Other Fragments: A fragment at m/z 136 can arise from the cleavage of the C1-C7 bond. A fragment at m/z 106 corresponds to the phenylglycinol amine portion.

Caption: Predicted key fragmentation pathways in EI-Mass Spectrometry.

[Click to download full resolution via product page](#)

Experimental Protocols: A Self-Validating System


Trustworthy data is generated from meticulous and well-documented protocols. The following are standard operating procedures for the acquisition of the spectroscopic data described.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **(R)-(-)-N-Benzyl-2-phenylglycinol**.
- Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

- Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.
- Tuning and Shimming: Tune the probe and shim the magnetic field to achieve optimal homogeneity and resolution.
- ^1H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
- ^{13}C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm and the ^{13}C spectrum by setting the CDCl_3 solvent peak to 77.16 ppm.

Caption: Workflow for NMR Data Acquisition and Processing.

[Click to download full resolution via product page](#)

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a small amount of the solid **(R)-(-)-N-Benzyl-2-phenylglycinol** directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Scan the sample over the desired range (e.g., 4000 - 600 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Method: Use a gas chromatograph with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities. The oven temperature program should be optimized to ensure good peak shape and resolution.
- MS Ionization: The eluent from the GC column is directed into the ion source of the mass spectrometer, operating in Electron Ionization (EI) mode at 70 eV.
- Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
- Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the mass spectrum corresponding to that peak is extracted and analyzed for its molecular ion and fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of **(R)-(-)-N-Benzyl-2-phenylglycinol** through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, amine, aromatic rings), and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation pathways. Together, these techniques provide the rigorous characterization required for the use of this important chiral building block in research and development.

- To cite this document: BenchChem. [Spectroscopic Characterization of (R)-(-)-N-Benzyl-2-phenylglycinol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082062#spectroscopic-data-for-r-n-benzyl-2-phenylglycinol-nmr-ir-ms\]](https://www.benchchem.com/product/b082062#spectroscopic-data-for-r-n-benzyl-2-phenylglycinol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com